molecular formula C17H11NO6 B2635927 2-hydroxy-4-(1-oxo-1H-isochromene-3-carboxamido)benzoic acid CAS No. 924765-04-8

2-hydroxy-4-(1-oxo-1H-isochromene-3-carboxamido)benzoic acid

Cat. No.: B2635927
CAS No.: 924765-04-8
M. Wt: 325.276
InChI Key: WMALLUOFQAZCMF-UHFFFAOYSA-N
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Description

2-hydroxy-4-(1-oxo-1H-isochromene-3-carboxamido)benzoic acid is a complex organic compound that features both hydroxy and carboxamido functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-4-(1-oxo-1H-isochromene-3-carboxamido)benzoic acid typically involves multi-step organic reactions. One common method involves the reaction of anthranilic acid derivatives with isocoumarin derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-4-(1-oxo-1H-isochromene-3-carboxamido)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamido group can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxamido group may produce an amine .

Scientific Research Applications

2-hydroxy-4-(1-oxo-1H-isochromene-3-carboxamido)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-hydroxy-4-(1-oxo-1H-isochromene-3-carboxamido)benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydroxy-4-(1-oxo-1H-isochromene-3-carboxamido)benzoic acid is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and development .

Properties

IUPAC Name

2-hydroxy-4-[(1-oxoisochromene-3-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO6/c19-13-8-10(5-6-12(13)16(21)22)18-15(20)14-7-9-3-1-2-4-11(9)17(23)24-14/h1-8,19H,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMALLUOFQAZCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(OC2=O)C(=O)NC3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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